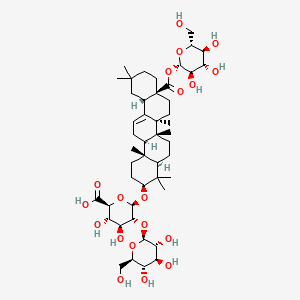

人参皂苷Ro

描述

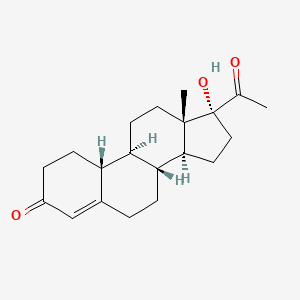

人参皂苷 Ro 是一种天然存在的化合物,存在于人参(Panax ginseng)的根部,人参是一种广泛应用于中医药的植物。 它属于齐墩果烷型五环三萜皂苷,以其多样的药理活性而闻名,包括抗炎、抗肿瘤和抗凝血作用 .

科学研究应用

作用机制

人参皂苷 Ro 通过各种分子靶点和通路发挥其作用:

钙拮抗: 它作为钙通道拮抗剂,降低细胞内钙水平并抑制血小板聚集.

血栓烷 A2 抑制: 它抑制血栓烷 A2 的产生,血栓烷 A2 是血小板聚集和血管收缩的强效促进剂.

抗炎通路: 它通过抑制环氧合酶-1 和血栓烷合酶的活性来调节炎症通路.

6. 与相似化合物的比较

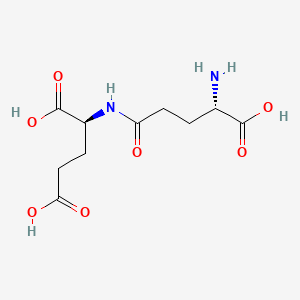

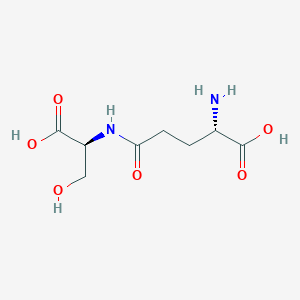

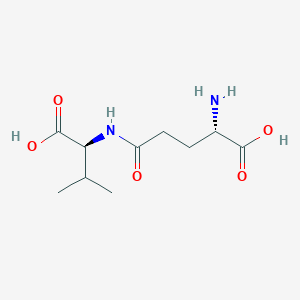

人参皂苷 Ro 由于其齐墩果烷型结构,在人参皂苷中是独一无二的。类似的化合物包括:

人参皂苷 Rb1: 以其神经保护和抗炎作用而闻名。

人参皂苷 Rg1: 具有抗疲劳和增强认知功能的特性。

人参皂苷 Rd: 具有强大的抗氧化和神经保护活性.

生化分析

Biochemical Properties

Ginsenoside Ro interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with key enzymes involved in ginsenoside biosynthesis . The nature of these interactions is crucial for the production of ginsenoside Ro and its regulation .

Cellular Effects

Ginsenoside Ro has significant effects on various types of cells and cellular processes. It has been reported to inhibit the growth of ginseng hairy roots under certain stress conditions . Moreover, it influences cell function by affecting various cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Ginsenoside Ro exerts its effects through various mechanisms. For example, it has been found to regulate ROS-mediated PI3K/AKT/mTOR, which is involved in the apoptosis pathway . This regulation is associated with the downregulation of Bcl-2 and upregulation of Caspase-3, Caspase-7, Cleaved PARP, and Bax in tumor cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ginsenoside Ro change over time. For instance, under certain stress conditions, the accumulation of ginsenosides, except Rg3, was significantly inhibited . This indicates that Ginsenoside Ro may have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Ginsenoside Ro vary with different dosages in animal models. For example, it has been reported that Ginsenoside Ro treatment (90mg/kg) ameliorated body weight and lipid accumulation in multiple metabolic organs of high-fat diet–induced obese mice without affecting food intake .

Metabolic Pathways

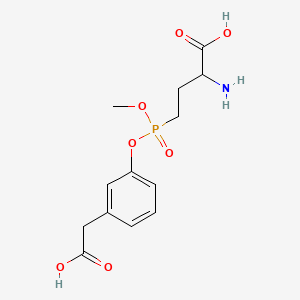

Ginsenoside Ro is involved in various metabolic pathways. It has been found that Ginsenoside Ro is mainly derived by direct extraction from ginseng . This method is not sustainable and cannot meet the increasing demand due to its low content and long culture period .

准备方法

合成路线和反应条件: 人参皂苷 Ro 可以通过各种化学反应合成,这些反应涉及齐墩果酸衍生物的糖基化。该过程通常包括羟基的保护、使用糖基供体进行糖基化以及随后的脱保护步骤。 反应条件通常包括使用路易斯酸等催化剂和二氯甲烷等溶剂 .

工业生产方法: 人参皂苷 Ro 的工业生产主要依靠从人参根部提取。该过程包括:

提取: 使用乙醇或甲醇等溶剂提取皂苷。

纯化: 使用柱层析等技术分离人参皂苷 Ro。

反应类型:

氧化: 人参皂苷 Ro 可以发生氧化反应,通常使用高锰酸钾或过氧化氢等试剂,导致氧化衍生物的形成。

还原: 还原反应可以使用硼氢化钠等试剂进行,导致化合物的还原形式。

常用试剂和条件:

氧化: 高锰酸钾,过氧化氢。

还原: 硼氢化钠,氢化铝锂。

取代: 糖基供体,路易斯酸作为催化剂.

主要产品:

氧化衍生物: 各种氧化形式,取决于反应条件。

还原形式: 还原的人参皂苷 Ro,具有改变的官能团。

糖基化产物: 基于所用糖基供体的不同糖基化衍生物.

相似化合物的比较

Ginsenoside Ro is unique among ginsenosides due to its oleanane-type structure. Similar compounds include:

Ginsenoside Rb1: Known for its neuroprotective and anti-inflammatory effects.

Ginsenoside Rg1: Exhibits anti-fatigue and cognitive-enhancing properties.

Ginsenoside Rd: Has potent antioxidant and neuroprotective activities.

Compared to these ginsenosides, Ginsenoside Ro stands out for its strong antiplatelet and anticoagulant activities, making it particularly valuable in cardiovascular research and therapy .

属性

IUPAC Name |

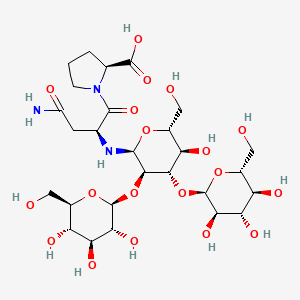

6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H76O19/c1-43(2)14-16-48(42(61)67-40-35(58)31(54)29(52)24(20-50)63-40)17-15-46(6)21(22(48)18-43)8-9-26-45(5)12-11-27(44(3,4)25(45)10-13-47(26,46)7)64-41-37(33(56)32(55)36(65-41)38(59)60)66-39-34(57)30(53)28(51)23(19-49)62-39/h8,22-37,39-41,49-58H,9-20H2,1-7H3,(H,59,60) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZYDZXHKFHPGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H76O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

957.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside Ro | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034534 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34367-04-9 | |

| Record name | Ginsenoside Ro | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034534 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

239 - 241 °C | |

| Record name | Ginsenoside Ro | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034534 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: How does Ginsenoside Ro exert its anti-inflammatory effects?

A1: Research suggests that Ro exerts anti-inflammatory effects through multiple mechanisms. [, ] One study demonstrated that Ro inhibits the increase in vascular permeability induced by acetic acid and reduces acute paw edema induced by compound 48/80 or carrageenan in animal models. It's important to note that the exact mechanisms of action are still under investigation.

Q2: Does Ginsenoside Ro influence glucose homeostasis?

A2: Yes, research indicates that Ro can ameliorate high-fat diet-induced obesity and insulin resistance in mice. This effect is suggested to be mediated by the activation of the G protein-coupled bile acid receptor 5 (TGR5) pathway, leading to increased glucagon-like peptide 1 (GLP-1) secretion and enhanced energy expenditure.

Q3: How does Ginsenoside Ro affect clot retraction?

A3: Studies show that Ro inhibits clot retraction in human platelets. It achieves this by suppressing the PI3K/Akt signaling pathway, which plays a crucial role in platelet activation and clot retraction. This suggests a potential role for Ro in preventing thrombotic diseases.

Q4: What is the molecular formula and weight of Ginsenoside Ro?

A4: Ginsenoside Ro has a molecular formula of C48H76O19 [, , ] and a molecular weight of 933.08 g/mol. [, , ]

Q5: Are there any specific spectroscopic data available for Ginsenoside Ro?

A5: Yes, the structure of Ginsenoside Ro has been elucidated using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [, , ] These techniques provide detailed information about the compound's structure, including the type and arrangement of atoms and functional groups.

Q6: What is known about the absorption of Ginsenoside Ro?

A6: Ginsenoside Ro exhibits poor absorption characteristics. Studies using the Caco-2 cell monolayer model, which mimics the intestinal epithelial barrier, have shown low permeability of Ro, suggesting limited absorption in the gastrointestinal tract.

Q7: Are there any known metabolites of Ginsenoside Ro?

A7: Yes, Ginsenoside Ro is metabolized in vivo. [, ] Three metabolites – Zingibroside R1, Chikusetsusaponin IVa, and Calenduloside E – have been detected in the plasma of Ro-treated tumor-bearing mice. These metabolites also exhibit anti-tumor and anti-angiogenic activities.

Q8: Has Ginsenoside Ro shown efficacy in any in vivo models of disease?

A8: Yes, research has demonstrated the efficacy of Ro in various animal models. For instance, Ro has shown promising results in a mouse model of obesity. Oral administration of Ro was found to reduce body weight gain and improve glucose tolerance in mice fed a high-fat diet.

Q9: What about its effects on cancer cells?

A9: While Ro itself has limited in vitro anti-tumor activity, its metabolites exhibit significant anti-tumor effects. One study demonstrated that Ro significantly suppressed tumor growth in a B16F10 melanoma mouse model. This effect was attributed to the in vivo conversion of Ro into its active metabolites.

Q10: Has Ginsenoside Ro been tested in any human clinical trials?

A10: While preclinical research on Ginsenoside Ro shows promise, there are limited published data available on human clinical trials. Further research is needed to determine its safety and efficacy in humans.

Q11: How is Ginsenoside Ro commonly quantified in plant material or biological samples?

A11: High-performance liquid chromatography (HPLC) coupled with various detectors, including ultraviolet (UV) detectors and mass spectrometers (MS), is widely employed for the quantification of Ginsenoside Ro. [, , , , ] These methods provide accurate and sensitive measurements of Ro concentrations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate](/img/structure/B1671466.png)

![(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide](/img/structure/B1671468.png)